2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide
Description
This compound features a thiophene-3-carboxamide core substituted with two chlorine atoms at positions 2 and 3. The amide group is attached to a complex tricyclic system containing oxygen, sulfur, and nitrogen heteroatoms (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene).
Properties
IUPAC Name |
2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O3S2/c14-10-1-5(11(15)22-10)12(18)17-13-16-6-2-7-8(20-4-19-7)3-9(6)21-13/h1-3H,4H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMLFRHUXATNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of chlorine atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the tricyclic structure: This involves the cyclization of intermediates under specific conditions, often requiring the use of catalysts or specific solvents.
Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.
Receptor binding: It may bind to specific receptors, triggering a cascade of biochemical events.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s closest analogs include derivatives from the N-2,5-dimethylphenylthioureido acid family, such as:
- 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f)
- (Z/E)-3-{4-(4-Chlorophenyl)thiazol-2-ylamino}-N’-[(5-nitrothiophen-2-yl)methylene]propanehydrazide (10f)
Table 1: Structural Comparison
| Feature | Target Compound | Analog (e.g., 9f) |
|---|---|---|
| Core Structure | Thiophene-carboxamide with tricyclic heteroatom system | Thiazole-propanehydrazide |
| Substituents | 2,5-dichloro; tricyclic O/S/N system | 4-chlorophenyl; 2,5-dimethylphenyl; nitrothiophene |
| Heteroatoms | O, S, N (in tricyclic ring) | S (thiazole), N (hydrazide), Cl |
| Molecular Weight | Higher (due to tricyclic system) | Moderate (simpler side chains) |
| Electronic Profile | Enhanced dipole from multiple heteroatoms | Localized polarity from nitro and chloro groups |
Physicochemical Properties
- Solubility : The tricyclic system in the target compound may reduce aqueous solubility compared to simpler hydrazide analogs (e.g., 9f), which benefit from polar nitro and hydrazide groups .
- Stability : The chlorine substituents and rigid tricyclic framework could enhance thermal stability relative to nitro-containing analogs (e.g., 10f), which may degrade under acidic conditions .
Electronic and Spatial Descriptors
Per , molecular descriptors such as van der Waals volume and electronic parameters (e.g., dipole moments) differentiate these compounds:
- Topological : The tricyclic system increases molecular complexity, affecting connectivity-based indices.
- Metric : Bond angles and torsional strain in the tricyclic system may limit conformational flexibility compared to linear hydrazides.
Biological Activity
The compound 2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide is a complex heterocyclic compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity based on available research findings and case studies.
- Molecular Formula: C13H8Cl2N2O4S
- Molecular Weight: 288.2786 g/mol
- CAS Number: 892856-71-2
- SMILES: O=C(c1ccco1)Nc1sc2c(n1)cc1c(c2)OCO1
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same chemical class. The following table summarizes findings related to the anticancer activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Doxorubicin | HeLa | 10 | 0.4 |
| Copper Complex | BxPC-3 | 0.5 | 4.6 |
| H2L | RD | ≥100 | N/A |
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of anticancer agents, as it indicates the compound's ability to inhibit cancer cell proliferation while sparing normal cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar structures have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that related thiophene derivatives exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and BxPC-3 cells. The observed IC50 values indicate a promising potential for further development as anticancer agents .
- Toxicity Assessments : Toxicity studies on Daphnia magna indicated minimal adverse effects at therapeutic concentrations, suggesting a favorable safety profile for further pharmacological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
